5-Bromo-4-chloro-8-fluoroquinazoline

Site-selective cross-coupling Palladium catalysis Reactivity hierarchy

5-Bromo-4-chloro-8-fluoroquinazoline (CAS 1564693-03-3, molecular formula C₈H₃BrClFN₂, molecular weight 261.48 g/mol) is a trihalogenated quinazoline derivative bearing three distinct halogen substituents at positions 4 (Cl), 5 (Br), and 8 (F) of the bicyclic heteroaromatic scaffold. The quinazoline core is a privileged pharmacophore in kinase inhibitor drug discovery, forming the structural basis of approved EGFR inhibitors such as gefitinib, erlotinib, and lapatinib.

Molecular Formula C8H3BrClFN2
Molecular Weight 261.48 g/mol
Cat. No. B11857771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-8-fluoroquinazoline
Molecular FormulaC8H3BrClFN2
Molecular Weight261.48 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)N=CN=C2Cl)Br
InChIInChI=1S/C8H3BrClFN2/c9-4-1-2-5(11)7-6(4)8(10)13-3-12-7/h1-3H
InChIKeyFDTMGWURXRBCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-8-fluoroquinazoline (CAS 1564693-03-3): A Trihalogenated Quinazoline Building Block for Sequential Cross-Coupling in Medicinal Chemistry


5-Bromo-4-chloro-8-fluoroquinazoline (CAS 1564693-03-3, molecular formula C₈H₃BrClFN₂, molecular weight 261.48 g/mol) is a trihalogenated quinazoline derivative bearing three distinct halogen substituents at positions 4 (Cl), 5 (Br), and 8 (F) of the bicyclic heteroaromatic scaffold . The quinazoline core is a privileged pharmacophore in kinase inhibitor drug discovery, forming the structural basis of approved EGFR inhibitors such as gefitinib, erlotinib, and lapatinib [1]. The presence of three chemically and electronically distinct halogens on a single scaffold renders this compound a versatile intermediate for sequential, site-selective palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [2]. Its differentiation from simpler dihalogenated analogs and regioisomeric variants lies in the predictable reactivity hierarchy of its halogen substituents, enabling orthogonal functionalization strategies unattainable with less-substituted or differently substituted quinazoline building blocks.

Why 5-Bromo-4-chloro-8-fluoroquinazoline Cannot Be Replaced by Simpler Quinazoline Analogs: The Reactivity Hierarchy Problem


In medicinal chemistry campaigns, the assumption that any halogenated quinazoline building block can substitute for another is demonstrably invalid. The defining feature of 5-bromo-4-chloro-8-fluoroquinazoline is a well-characterized reactivity hierarchy among its three halogen substituents: C(4)–Cl undergoes SNAr and cross-coupling preferentially—despite having a higher bond dissociation energy (84.8 kcal/mol at B3LYP level) than the Csp²–Br bond (83 kcal/mol)—due to the α-nitrogen effect that renders the C4 position uniquely electrophilic [1]. The C5–Br bond is then available for subsequent Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling, while the C8–F bond remains essentially inert under standard cross-coupling conditions, serving solely as an electron-withdrawing modulator. This predictable two-step orthogonal reactivity is absent in 5-bromo-4-chloroquinazoline (CAS 2148-38-1, lacking the 8-fluoro substituent), 4-chloro-8-fluoroquinazoline (CAS 124429-27-2, lacking the 5-bromo), or regioisomers such as 6-bromo-4-chloro-8-fluoroquinazoline (CAS 1565583-08-5) and 7-bromo-4-chloro-8-fluoroquinazoline (CAS 2089651-77-2), where altered halogen positioning fundamentally changes both the electronic landscape and the achievable functionalization sequence . Simply put, substituting a different quinazoline analog yields a different synthetic product landscape and may compromise structure–activity relationship (SAR) exploration efficiency [2].

Quantitative Differentiation Evidence: 5-Bromo-4-chloro-8-fluoroquinazoline vs. Closest Analogs


Site-Selective Cross-Coupling Reactivity Hierarchy: C(4)–Cl Preferentially Reactive Over Csp²–Br Despite Higher Bond Dissociation Energy

In chloro-bromo substituted quinazolines, cross-coupling selectivity consistently favors substitution at the C(4)–Cl bond over the weaker Csp²–Br bond, despite DFT calculations showing the C(4)–Cl bond dissociation energy (84.8 kcal/mol at B3LYP) is actually higher than that of Csp²–Br (83 kcal/mol at B3LYP) [1]. This counterintuitive reactivity is attributed to the α-nitrogen effect, which makes the C4 position more electrophilic than any other halogenated position on the quinazoline scaffold [2]. For 5-bromo-4-chloro-8-fluoroquinazoline, this establishes a predictable two-step functionalization sequence: first SNAr or Suzuki–Miyaura coupling at C4–Cl, followed by cross-coupling at C5–Br, with C8–F remaining inert throughout [3]. The established selectivity trend across multihalogenated quinazolines is Csp²–I > C(4)–Cl > Csp²–Br ≫ C–F [4].

Site-selective cross-coupling Palladium catalysis Reactivity hierarchy

Molecular Weight and Physicochemical Property Differentiation vs. 5-Bromo-4-chloroquinazoline (Lacking 8-Fluoro)

Introduction of the 8-fluoro substituent on the quinazoline core produces measurable and meaningful changes in physicochemical properties relative to the non-fluorinated analog 5-bromo-4-chloroquinazoline (CAS 2148-38-1). The target compound has a molecular weight of 261.48 g/mol vs. 243.49 g/mol for the comparator, an increase of ~18 Da corresponding to the replacement of H with F . While experimentally measured LogP and density values for the specific target compound are not readily available in the peer-reviewed literature, predicted values from authoritative databases and structurally analogous compounds indicate a LogP increase of approximately 0.2–0.8 units and a density of ~1.836 g/cm³ vs. 1.762 g/cm³ for the non-fluorinated analog . These differences are consistent with the well-established effect of aryl fluorine substitution in drug-like molecules: enhanced metabolic stability, altered pKa of proximal functional groups, and conformational effects mediated by C–F bond polarity [1].

Physicochemical properties Lipophilicity Lead optimization

Trihalogenated Scaffold Architecture: Three Orthogonal Reactive Handles vs. Two in Dihalogenated Analogs

5-Bromo-4-chloro-8-fluoroquinazoline presents three chemically distinct halogen substituents that enable an orthogonal functionalization sequence not possible with dihalogenated analogs such as 4-chloro-8-fluoroquinazoline (CAS 124429-27-2, only two reactive handles) or 5-bromo-4-chloroquinazoline (CAS 2148-38-1, lacks the electron-withdrawing 8-fluoro group) . The established reactivity hierarchy—(i) SNAr or cross-coupling at C4–Cl, (ii) subsequent cross-coupling at C5–Br, (iii) C8–F serving as a stable electronic modulator—provides three sequential diversification points [1]. In contrast, 4-chloro-8-fluoroquinazoline (MW 182.58 g/mol) offers only one reactive halogen (C4–Cl) for derivatization, while 5-bromo-4-chloroquinazoline (MW 243.49 g/mol) offers two reactive halogens but lacks the metabolically stabilizing and electronically modulating 8-fluoro substituent . Regioisomeric trihalogenated variants such as 6-bromo-4-chloro-8-fluoroquinazoline (CAS 1565583-08-5) and 7-bromo-4-chloro-8-fluoroquinazoline (CAS 2089651-77-2) have identical molecular formula and mass but differ in the spatial positioning of the bromine atom, altering both the electronic environment at the reactive centers and the vectors available for substituent elaboration in target binding pockets .

Orthogonal functionalization Sequential cross-coupling Diversity-oriented synthesis

8-Fluoro Substituent Effects on Biological Target Engagement: Structural Biology Evidence from the Quinazoline Class

The 8-fluoro substituent on the quinazoline scaffold has been validated in structural biology as a critical determinant of target engagement. An 8-fluoroquinazoline-based pyrazolylamino inhibitor was co-crystallized with the spastin AAA domain N527C mutant (PDB ID: 6NYW, resolution 2.19 Å), demonstrating that the 8-fluoro substituent participates in key binding interactions within the ATP-binding pocket [1]. In a separate study, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) was identified as the most potent Aurora A kinase inhibitor among a series of tested quinazoline derivatives, with a kinase panel assay across 14 kinases confirming its selectivity profile [2]. These findings establish that the 8-fluoro position is not merely a spectator substituent but actively contributes to biological target recognition and potency [3]. The 5-bromo-4-chloro substitution pattern on the target compound provides two additional vectors for SAR exploration that are geometrically distinct from the 6-bromo and 7-bromo regioisomers, offering a unique combination of electronic modulation (8-F) and two sequentially addressable diversification points (4-Cl, 5-Br) [4].

Fluorine walk Structure-based drug design Kinase inhibition

Optimal Application Scenarios for 5-Bromo-4-chloro-8-fluoroquinazoline in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Construction via Sequential Orthogonal Cross-Coupling

5-Bromo-4-chloro-8-fluoroquinazoline is optimally deployed as a core scaffold for constructing focused kinase inhibitor libraries where systematic variation at two positions is required while maintaining the 8-fluoro substituent as a constant electronic modulator. The C4–Cl position can first be derivatized via SNAr with diverse amine nucleophiles (including anilines, heteroaryl amines, and alkyl amines) to generate 4-aminoquinazoline intermediates—a privileged substructure found in approved EGFR inhibitors gefitinib, erlotinib, and lapatinib [1]. The C5–Br position can then be elaborated via Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids or Sonogashira coupling with terminal alkynes to introduce a second diversity element [2]. This sequential strategy mirrors the synthetic logic used to prepare polycarbo-substituted quinazolines for photophysical and biological evaluation, as demonstrated by Mphahlele and co-workers [3]. The 8-fluoro substituent remains intact throughout both steps, providing metabolic stability and favorable physicochemical properties in the final analogs [4].

Regioisomeric SAR Exploration Around the Quinazoline Core

For medicinal chemistry programs targeting kinases or other ATP-binding proteins where the orientation of substituents relative to the hinge-binding region is critical, 5-bromo-4-chloro-8-fluoroquinazoline provides a geometrically distinct vector set compared to its 6-bromo and 7-bromo regioisomers [1]. The 5-position bromo is peri to the C4–Cl, creating a steric and electronic environment that differs from the 6-bromo (meta-like to C4) and 7-bromo (para-like to C4) analogs. Systematic procurement of all three regioisomers (5-Br, 6-Br, 7-Br) of 4-chloro-8-fluoroquinazoline enables a comprehensive 'halogen walk' SAR study to map the optimal substitution pattern for target potency and selectivity [2]. The 8-fluoro group provides a crystallographically validated anchor point for target engagement, as demonstrated by the spastin–8-fluoroquinazoline co-crystal structure (PDB 6NYW), ensuring that SAR conclusions are interpretable in the context of defined binding modes [3].

Fluorescent Probe and Photophysical Material Development

Halogenated quinazolines serve as versatile precursors for polycarbo-substituted derivatives with tunable photophysical properties, including intramolecular charge transfer (ICT) characteristics, Stokes shifts, and fluorescence quantum yields [1]. 5-Bromo-4-chloro-8-fluoroquinazoline can be sequentially functionalized at C4 and C5 to construct donor-π-acceptor systems where the electron-deficient quinazoline core acts as the acceptor and the introduced aryl/alkynyl substituents serve as donors [2]. Mphahlele et al. demonstrated that analogous 2-aryl-6-bromo-4-chloro-8-iodoquinazolines undergo site-selective Sonogashira coupling at the 8-position followed by Suzuki–Miyaura coupling at C4 and C6 to yield polycarbo-substituted quinazolines with absorption bands spanning λ 283–400 nm and emission in the region λₑₘ = 480–495 nm [3]. The 8-fluoro substituent on the target compound provides an electron-withdrawing effect that modulates the ICT properties of the resulting fluorophores, offering a distinct photophysical profile compared to non-fluorinated analogs [4].

Quote Request

Request a Quote for 5-Bromo-4-chloro-8-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.